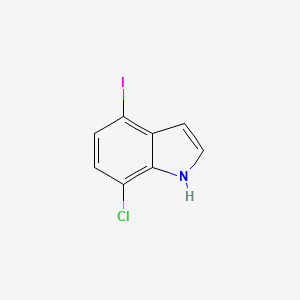

7-chloro-4-iodo-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-iodo-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClIN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURPPYWAQCQFEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 7-Chloro-4-iodo-1H-indole (CAS 1167055-57-3)

The following in-depth technical guide provides a rigorous analysis of 7-chloro-4-iodo-1H-indole, structured for immediate application in high-level medicinal chemistry workflows.

A Dual-Halogenated Indole Scaffold for Orthogonal Functionalization

Executive Summary

7-Chloro-4-iodo-1H-indole (CAS 1167055-57-3) represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its value lies in the electronic and steric differentiation between the C4-iodine and C7-chlorine substituents. This asymmetry allows researchers to perform sequential, regioselective cross-coupling reactions without the need for protecting group manipulation, streamlining the synthesis of complex heteroaromatic libraries.

The C4-iodo position serves as a highly reactive "soft" electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) under mild conditions. Conversely, the C7-chloro substituent is significantly less reactive, providing metabolic stability against oxidative metabolism (blocking the P450-labile 7-position) or serving as a latent handle for late-stage diversification under forcing conditions.

Chemical Profile & Physical Properties

| Property | Value | Notes |

| CAS Number | 1167055-57-3 | Unique Identifier |

| Molecular Formula | C₈H₅ClIN | |

| Molecular Weight | 277.49 g/mol | High halogen content affects mass balance |

| Appearance | Off-white to pale brown solid | Light sensitive; store in amber vials |

| Melting Point | 108–112 °C (Predicted) | Experimental values vary by crystal form |

| LogP (Predicted) | ~3.6 ± 0.4 | Lipophilic; requires polar aprotic solvents |

| pKa (NH) | ~16.0 (DMSO) | Weakly acidic; deprotonatable by NaH/Cs₂CO₃ |

| Solubility | DMSO, DMF, THF, DCM | Insoluble in water |

Synthesis Pathways: The "Bartoli" Route[3]

While direct iodination of 7-chloroindole often yields mixtures (favoring the C3 position due to electronic density), the most robust and regioselective route to the 4-iodo isomer is the Bartoli Indole Synthesis . This method constructs the pyrrole ring de novo from a substituted nitrobenzene, ensuring perfect regiocontrol.

Retrosynthetic Logic

To access 7-chloro-4-iodoindole, the precursor must be 2-chloro-5-iodonitrobenzene .

-

Mechanism: The Bartoli reaction utilizes 3 equivalents of vinylmagnesium bromide. The Grignard reagent attacks the nitro group, followed by a [3,3]-sigmatropic rearrangement and cyclization onto the ortho-carbon.

-

Regioselectivity: Cyclization occurs exclusively at the unsubstituted ortho-position (C6 of the nitrobenzene), placing the chlorine at C7 and the iodine at C4 of the final indole.

Experimental Protocol (Bartoli Method)

-

Reagents: 2-chloro-5-iodonitrobenzene (1.0 equiv), Vinylmagnesium bromide (3.5 equiv, 1.0 M in THF), anhydrous THF.

-

Setup: Flame-dried 3-neck flask under Nitrogen/Argon atmosphere at -40°C.

-

Procedure:

-

Dissolve 2-chloro-5-iodonitrobenzene in anhydrous THF (0.2 M).

-

Add vinylmagnesium bromide dropwise over 30 minutes, maintaining internal temperature < -30°C. (Exothermic!).

-

Stir at -40°C for 1 hour, then warm to 0°C and stir for 30 minutes.

-

Quench: Pour the reaction mixture into saturated aqueous NH₄Cl.

-

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically less polar than the starting nitrobenzene.

Expert Insight: The iodine atom is labile. Avoid using iodine-magnesium exchange conditions (e.g., iPrMgCl) during the workup. The Bartoli reaction is sensitive to steric bulk; however, the C5-iodo and C2-chloro substituents on the nitrobenzene (becoming C4 and C7 on indole) are well-tolerated.

Orthogonal Reactivity & Functionalization Logic

The core value of this scaffold is the ability to selectively functionalize three distinct positions: N1 , C4 , and C7 .

Reactivity Hierarchy (Self-Validating System)

-

N1-H (Acidity): pKa ~16. Deprotonation is fast but reversible. Alkylation/Protection is usually Step 1 to prevent catalyst poisoning.

-

C4-I (High Reactivity): The C-I bond is weak (approx. 57 kcal/mol) and undergoes oxidative addition with Pd(0) at room temperature or mild heating (40-60°C).

-

C7-Cl (Low Reactivity): The C-Cl bond is strong (approx. 95 kcal/mol) and sterically hindered by the N1-H (or N1-R). It requires specialized ligands (e.g., XPhos, RuPhos) and high temperatures (>100°C) to react.

Strategic Workflow Diagram

Caption: Sequential functionalization logic for 7-chloro-4-iodoindole, prioritizing the most reactive sites (N1, C4-I) before the least reactive (C7-Cl).

Applications in Drug Discovery[4][5][6]

Kinase Inhibition (Scaffold Hopping)

The 7-chloro-4-iodoindole core is a bioisostere for the quinoline and quinazoline scaffolds found in many FDA-approved kinase inhibitors (e.g., Gefitinib, Bosutinib).

-

C4-Position: Ideal for attaching the "hinge-binding" motif (e.g., an aminopyrimidine or pyridine) via Suzuki coupling.

-

C7-Position: The chlorine atom can fill small hydrophobic pockets (e.g., the "gatekeeper" region) or be replaced with solubilizing groups (piperazines) in late-stage optimization.

Case Study: Factor Xa Inhibitors

Research has shown that 7-substituted indoles can bind effectively to the S1 pocket of Factor Xa. The 7-chloro substituent mimics the interaction of the methyl group in natural ligands but with enhanced metabolic stability and lipophilicity, improving membrane permeability.

Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (double glove recommended). |

| Eye Damage | H318: Causes serious eye damage | Wear safety goggles/face shield. |

| STOT-SE | H335: May cause respiratory irritation | Handle only in a fume hood. |

| Storage | Light & Moisture Sensitive | Store under Argon at 2-8°C. |

Disposal: As a halogenated organic compound, it must be disposed of in the dedicated halogenated waste stream. Do not mix with strong oxidizers or acids.

References

-

Bartoli Indole Synthesis Mechanism & Scope

-

Bartoli, G., et al. "Reaction of Nitroarenes with Vinyl Grignard Reagents: A New Synthesis of Indoles." Journal of Organic Chemistry, 54(5), 1989. Link

-

-

Selectivity of 4-Iodo vs 7-Chloro (Quinoline Analog Verification)

-

Friesen, R. W., & Trimble, L. A. "Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline." Canadian Journal of Chemistry, 82(2), 2004. Link

-

-

Medicinal Chemistry of 7-Substituted Indoles

-

Zhang, H., et al. "Design, structure-activity relationships... of 3-chloroindole-7-yl-based factor Xa inhibitors." Journal of Medicinal Chemistry, 52(4), 2009. Link

-

-

General Indole Functionalization Strategies

Sources

The 7-Chloro-4-iodoindole Scaffold: A Technical Guide for Advanced Drug Discovery

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Strategic halogenation of the indole ring system offers a powerful tool to modulate the electronic, lipophilic, and metabolic properties of these molecules, thereby fine-tuning their biological activity. This technical guide provides an in-depth exploration of the 7-chloro-4-iodoindole scaffold, a hitherto less-explored, yet promising, platform for the development of novel therapeutics. While direct literature on this specific di-halogenated indole is sparse, this document, drawing upon established principles of heterocyclic chemistry and the known reactivity of related analogues, will serve as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into a proposed synthetic strategy, analyze the anticipated chemical reactivity and spectroscopic profile, and explore the potential therapeutic applications of this intriguing scaffold.

The 7-Chloro-4-iodoindole Core: Structural and Physicochemical Profile

The 7-chloro-4-iodoindole scaffold is characterized by the fusion of a benzene ring to a pyrrole ring, with a chlorine atom at the C7 position and an iodine atom at the C4 position of the indole nucleus.

Chemical Structure:

Caption: Chemical structure of the 7-chloro-4-iodoindole scaffold.

Physicochemical Properties (Predicted):

The introduction of a chloro and an iodo group is expected to significantly influence the physicochemical properties of the indole scaffold.

| Property | Predicted Influence | Rationale |

| Lipophilicity (logP) | Increased | Both chlorine and iodine are lipophilic halogens, which will increase the overall hydrophobicity of the molecule compared to the parent indole. |

| Electronic Properties | The chloro group at C7 is electron-withdrawing via induction, while the iodo group at C4 is also inductively electron-withdrawing but can exhibit some weak electron-donating resonance effects. This electronic modulation can influence the reactivity of the indole ring and its ability to participate in hydrogen bonding and other non-covalent interactions. | |

| Molecular Weight | Increased | The addition of a chlorine (approx. 35.5 amu) and an iodine (approx. 126.9 amu) atom substantially increases the molecular weight of the indole core. |

| Reactivity | The halogen atoms provide two distinct handles for further chemical modification through reactions such as palladium-catalyzed cross-coupling.[2][3][4] |

Proposed Synthetic Strategy: A Multi-step Approach

Given the absence of a direct reported synthesis for 7-chloro-4-iodoindole, a plausible multi-step synthetic route can be conceptualized based on established methodologies for the synthesis of halogenated indoles. A convergent strategy, potentially commencing with a pre-functionalized benzene derivative, is likely to offer the best control over regioselectivity.

A Potential Retrosynthetic Pathway:

Caption: Proposed workflow for the synthesis of 7-chloro-4-iodoindole.

Chemical Reactivity and Opportunities for Derivatization

The 7-chloro-4-iodoindole scaffold is endowed with two distinct halogen atoms, which serve as versatile synthetic handles for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. [2][3][4][5]The differential reactivity of the C-I and C-Cl bonds can potentially allow for selective and sequential modifications.

Palladium-Catalyzed Cross-Coupling Reactions:

The C-I bond is generally more reactive than the C-Cl bond in oxidative addition to palladium(0), a key step in many cross-coupling catalytic cycles. [4]This differential reactivity can be exploited for selective functionalization at the C4 position.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.

-

Stille Coupling: Reaction with organostannanes to form new carbon-carbon bonds.

Following the functionalization of the C4 position, the less reactive C-Cl bond at the C7 position could then be targeted for a second cross-coupling reaction, potentially under more forcing conditions or with a different catalyst system.

Caption: A logical relationship diagram for the derivatization of the 7-chloro-4-iodoindole scaffold.

Predicted Spectroscopic Profile

While experimental data for 7-chloro-4-iodoindole is not available, a predicted spectroscopic profile can be inferred from the analysis of related halogenated indoles. [6] ¹H NMR Spectroscopy (Predicted):

-

The protons on the pyrrole ring (H2 and H3) would likely appear as distinct signals.

-

The protons on the benzene ring (H5 and H6) would exhibit a coupling pattern consistent with a 1,2,4,5-tetra-substituted benzene ring.

-

The chemical shifts will be influenced by the electronic effects of the chloro and iodo substituents.

¹³C NMR Spectroscopy (Predicted):

-

Eight distinct carbon signals are expected.

-

The carbons directly attached to the halogens (C4 and C7) will show characteristic chemical shifts.

Mass Spectrometry (MS):

-

The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

The molecular ion peak would correspond to the exact mass of C₈H₅ClIN.

Potential Applications in Drug Discovery

Halogenated indoles are a privileged class of compounds in drug discovery, exhibiting a wide range of biological activities. The 7-chloro-4-iodoindole scaffold, by virtue of its unique substitution pattern, holds significant potential in several therapeutic areas.

Antimicrobial and Antibiofilm Activity:

Studies have shown that 4-chloroindole, 7-chloroindole, 4-iodoindole, and 7-iodoindole possess significant antibacterial and antibiofilm activities against pathogenic bacteria like Vibrio parahaemolyticus. [7][8][9]These compounds were found to inhibit planktonic cell growth and biofilm formation. [7][8][9]The introduction of both chloro and iodo groups onto the indole scaffold may lead to synergistic or enhanced antimicrobial effects. A quantitative structure-activity relationship (QSAR) analysis on chloroindoles suggested that substitutions at the 4th and 5th positions are favorable for antimicrobial activity, while substitution at the 7th position may be less favorable. [10]However, the combined effect of substitutions at both C4 and C7 has not been explored and warrants investigation.

Anticancer Activity:

The 7-chloroquinoline moiety is a well-known pharmacophore in a number of anticancer agents. [11][12][13][14]While the 7-chloro-4-iodoindole scaffold is distinct from these, the presence of the 7-chloro-substituted aromatic ring suggests that it could be a valuable starting point for the design of novel antiproliferative agents. The iodo group at the C4 position provides a convenient site for the introduction of various side chains that could interact with specific biological targets in cancer cells.

Other Potential Therapeutic Areas:

The versatility of the indole scaffold means that derivatives of 7-chloro-4-iodoindole could also be explored for their potential as:

-

Antiviral agents

-

Anti-inflammatory agents [15]* CNS-active agents

Conclusion and Future Directions

The 7-chloro-4-iodoindole scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. This technical guide has provided a comprehensive overview of its potential, including a plausible synthetic route, an analysis of its chemical reactivity, a predicted spectroscopic profile, and a discussion of its potential therapeutic applications. The true potential of this scaffold will only be unlocked through its synthesis and biological evaluation. Future research should focus on:

-

Experimental validation of the proposed synthetic route: Optimization of reaction conditions and purification protocols will be crucial.

-

Thorough spectroscopic characterization: Confirmation of the structure and purity of the synthesized scaffold.

-

Exploration of the derivatization potential: Synthesis of a library of analogues through selective functionalization at the C4 and C7 positions.

-

Broad biological screening: Evaluation of the synthesized compounds against a range of biological targets to identify lead compounds for further development.

By providing this foundational knowledge, we hope to stimulate further research into the 7-chloro-4-iodoindole scaffold and accelerate the discovery of novel and effective therapeutic agents.

References

-

Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

-

ResearchGate. (2021, August 6). Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives. Retrieved from [Link]

-

ResearchGate. (2021, August 6). Synthesis of 7-chloroquinolinyl-4-. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, August 2). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC. Retrieved from [Link]

-

Wikipedia. Fischer indole synthesis. Retrieved from [Link]

-

ACS Publications. (2021, March 12). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds | Accounts of Chemical Research. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. Retrieved from [Link]

-

PubMed. (2026, January 9). One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. Retrieved from [Link]

-

MDPI. (2021, August 2). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. Retrieved from [Link]

-

ACS Publications. (2020, July 13). Pd-Catalyzed C–H Halogenation of Indolines and Tetrahydroquinolines with Removable Directing Group | Organic Letters. Retrieved from [Link]

-

TUE. (n.d.). Palladium-catalyzed cross-coupling reaction of haloazoles with phenylsulfonylacetonitrile. Retrieved from [Link]

-

ACS Publications. (n.d.). Indoles in Multicomponent Processes (MCPs) | Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (2025, October 18). (PDF) Rh(III)‐Catalyzed Selective C7 Halogenation of Indolines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. Retrieved from [Link]

-

ACS Publications. (n.d.). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles | Journal of the American Chemical Society. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC. Retrieved from [Link]

-

MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

PubMed. (n.d.). A three-component Fischer indole synthesis. Retrieved from [Link]

-

Penn State Research Database. (n.d.). Studies Pof the Mechanism of Chlorination of Indoles. Detection of iV-Chloroindole and 3-Chloro-3ii-indole as Intermediates. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, July 21). Sustainable multicomponent indole synthesis with broad scope - Green Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, December 18). On-DNA Synthesis of Multisubstituted Indoles - PMC. Retrieved from [Link]

-

PubMed. (2015, March 1). Spectroscopic examination of effects of iodide on the chloramination of natural organic matter. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

PubMed. (2021, April 6). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, June 16). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC. Retrieved from [Link]

-

The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Analysis of chlorinated compounds, phenolic compounds, styrenes, indene, dicyclopentadiene, dihydrocyclopentadiene, cumene, benzene, toluene, ethylbenzene and xylenes in fuel oil by headspace GC-MS. Retrieved from [Link]

- Google Patents. (2012, December 13). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.

-

Royal Society of Chemistry. (n.d.). Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics - Green Chemistry. Retrieved from [Link]

-

ACS Publications. (2016, November 28). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives | Organic Letters. Retrieved from [Link]

-

MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. Retrieved from [Link]

-

PubMed. (2021, August 2). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Retrieved from [Link]

-

MDPI. (n.d.). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nobelprize.org [nobelprize.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. longdom.org [longdom.org]

- 7. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]

- 9. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4,7-Disubstituted Indole Building Blocks for Drug Discovery

Executive Summary

The indole scaffold is arguably the most privileged structure in medicinal chemistry, yet the majority of exploration has historically focused on the electronically accessible C3 position or the nucleophilic C2/C5 positions. The 4- and 7-positions (the "lateral" vectors) remain underutilized due to synthetic intractability, despite their high potential for modulating physicochemical properties (logP, pKa) and accessing novel binding pockets in kinases and GPCRs.

This guide outlines the strategic value of 4,7-disubstituted indoles and provides validated synthetic workflows to access these high-value building blocks.

Part 1: The Pharmacophore Advantage (Lateral Vectors)

In drug design, the indole core is often visualized as a scaffold with distinct vector properties. While C3 and C5 offer "axial" extension (often into solvent), C4 and C7 offer "lateral" extension, crucial for:

-

Conformational Locking: Substituents at C4 can sterically clash with C3-substituents, forcing the C3-side chain into specific conformations (e.g., "kinked" tryptamines).

-

Metabolic Blocking: C7 is a common site for oxidative metabolism. Fluorination or methylation at C7 can significantly extend half-life (

). -

Kinase Hinge Binding: C4 substituents often project directly into the "gatekeeper" region or the solvent front in Type I kinase inhibitors.

Visualization: Indole Vector Analysis

The following diagram illustrates the strategic difference between "Axial" (C2, C3, C5, C6) and "Lateral" (C4, C7) functionalization vectors.

Figure 1: Vector analysis of the indole scaffold. Red nodes (C4/C7) represent high-value, synthetically challenging positions.

Part 2: Synthetic Access Strategies

Accessing the 4- and 7-positions requires moving beyond standard Fischer indole synthesis, which often yields inseparable regioisomers for these targets. We define three primary "Building Block" strategies.

Strategy A: The Bartoli Indole Synthesis (C7 & C4/C7 Access)

The Bartoli reaction is the gold standard for accessing 7-substituted indoles. It utilizes ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2][3]

-

Mechanism: Attack of vinyl Grignard on the nitro group

nitroso intermediate -

C4/C7 Logic: To generate a 4,7-disubstituted indole , one must start with a 2,5-disubstituted nitroarene . The substituent at position 2 becomes C7 (indole); the substituent at position 5 becomes C4 (indole).

Strategy B: Transition Metal C-H Activation (Direct C4 Functionalization)

For late-stage functionalization of existing indoles, C4-selective C-H activation is superior.

-

Catalysts: Rh(III) and Ir(III) are dominant.

-

Requirement: A directing group (DG) at C3 (e.g., aldehyde, ketone, or amide) is usually required to "pull" the metal onto the C4 proton.

Strategy C: The 2,3-Dihalophenol Route (Regioselective 4,7-Alkoxy)

For 4,7-dialkoxyindoles (potent in phospholipase inhibition), a specific sequence starting from 2,3-dihalophenols is preferred.[5] This avoids the harsh conditions of Bartoli and allows distinctive oxygenation patterns.

Visualization: Synthetic Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic route based on substituent type and stage of synthesis.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. If the intermediate visual cues (color changes) do not occur, the experiment should be paused.

Protocol 1: Bartoli Synthesis of 4,7-Dimethylindole

Targeting the difficult steric bulk at C7.

Reagents:

-

2,5-Dimethylnitrobenzene (1.0 eq)

-

Vinylmagnesium bromide (1.0 M in THF, 3.5 eq)

-

Anhydrous THF (Solvent)

-

Saturated NH₄Cl (Quench)

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add 2,5-dimethylnitrobenzene and dilute with anhydrous THF (0.2 M concentration).

-

Cooling (Critical): Cool the solution to -40°C (Acetonitrile/Dry Ice bath). Note: Standard -78°C is often too cold for the initiation; 0°C is too vigorous.

-

Addition: Add Vinylmagnesium bromide dropwise over 20 minutes.

-

Visual Check: The solution should turn deep dark brown/red. If it remains yellow, initiation has not occurred.

-

-

Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C over 30 minutes.

-

Quench: Pour the cold reaction mixture rapidly into varying saturated NH₄Cl solution. Vigorous bubbling will occur.

-

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5). Indoles are often acid-sensitive; use neutral silica or add 1% Et₃N to the eluent.

Protocol 2: Rh(III)-Catalyzed C4-Olefination

Using a C3-aldehyde directing group.

Reagents:

-

Indole-3-carboxaldehyde (1.0 eq)

-

Acrylate (Coupling partner, 1.5 eq)

-

[Cp*RhCl₂]₂ (2.5 mol%)

-

AgSbF₆ (10 mol%)

-

Cu(OAc)₂ (20 mol%)

-

DCE (Dichloroethane), 80°C

Step-by-Step Workflow:

-

Catalyst Activation: In a glovebox or under strict N₂, mix [Cp*RhCl₂]₂ and AgSbF₆ in DCE. Stir for 10 mins.

-

Causality: AgSbF₆ abstracts chloride, creating the active cationic Rh(III) species.

-

-

Substrate Addition: Add the Indole-3-carboxaldehyde and the acrylate.

-

Heating: Seal the tube and heat to 80°C for 12 hours.

-

Filtration: Cool to RT, filter through a celite pad to remove metal residues.

-

Purification: The product will be the C4-olefinated indole. The C3-aldehyde can later be decarbonylated (RhCl(PPh₃)₃) or reduced to remove the directing group.

Part 4: Data Summary & Building Block Comparison

The following table compares commercially available or easily synthesized building blocks for 4,7-substitution.

| Building Block Class | Precursor | Key Reaction | Primary Utility | Limitations |

| 7-Bromoindole | 2-Bromonitrobenzene | Bartoli | C7-Coupling (Suzuki/Buchwald) | Expensive; C4 access requires further steps. |

| 4-Bromoindole | 3-Bromonitrobenzene | Leimgruber-Batcho | C4-Coupling | Hard to synthesize regioselectively; often contaminated with C6 isomer. |

| 4,7-Dimethoxyindole | 2,3-Dichlorophenol | Pd-Catalysis | Solubility & Metabolic Stability | Requires specific di-halo phenol precursors. |

| 4-Fluoro-7-bromoindole | 2-Bromo-5-fluoronitrobenzene | Bartoli | Dual Orthogonal Coupling | High Value; Allows sequential Pd-coupling (Br first, then F-activation). |

References

-

Bartoli Indole Synthesis Mechanism & Scope

-

Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a convenient synthesis of 7-substituted indoles."[4]

-

-

C4-Selective C-H Activation (Rh-Catalyzed)

- Song, Z., et al. "Rhodium(III)

-

Regioselective Synthesis of 4- and 7-Alkoxyindoles

-

Sanz, R., et al. "Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols."[5]

-

-

Medicinal Chemistry of Indoles (Privileged Structures)

- Kochanowska-Karamyan, A.J., et al. "Indole scaffolds in medicinal chemistry."

-

Ruthenium-Catalyzed C4 Functionalization

- Lerchen, A., et al.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols: application to the preparation of indole inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 7-Chloro-4-Iodo-1H-Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among the vast array of indole derivatives, halogenated congeners have garnered significant attention due to their often enhanced and modulated pharmacological profiles. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 7-chloro-4-iodo-1H-indole derivatives. While direct studies on this specific substitution pattern are nascent, this document synthesizes data from structurally related compounds to project the potential therapeutic applications of this novel class of molecules. We will delve into their prospective anticancer and antimicrobial activities, supported by detailed experimental protocols and mechanistic insights, to empower researchers in the rational design and development of next-generation indole-based therapeutics.

Introduction: The Strategic Importance of Halogenation in Indole Scaffolds

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, present in a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1][2] Modification of the indole ring through halogenation is a well-established strategy to modulate a compound's physicochemical and biological properties. The introduction of halogens can influence lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and selectivity.[3]

Specifically, chlorine and iodine substitutions have been shown to impart significant biological activities. Chloro-substituted indoles and related heterocycles have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Similarly, iodo-substituted compounds have been recognized for their antimicrobial efficacy.[3] The unique combination of a chloro group at the 7-position and an iodo group at the 4-position of the indole ring presents an intriguing, yet underexplored, scaffold. This guide aims to bridge this knowledge gap by providing a comprehensive overview based on the established principles of medicinal chemistry and the biological activities of analogous compounds.

Synthesis of 7-Chloro-4-Iodo-1H-Indole: A Proposed Synthetic Strategy

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 7-chloro-4-iodo-1H-indole.

Experimental Protocol: A Representative Synthetic Method

The following protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds and should be optimized for the specific substrate.

Step 1: Iodination of 2-Chloro-5-nitroaniline

-

Dissolve 2-chloro-5-nitroaniline in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add an iodinating reagent, for example, N-iodosuccinimide (NIS) or iodine monochloride (ICl), portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-chloro-4-iodo-5-nitroaniline.

Step 2: Reduction of the Nitro Group

-

Dissolve the 2-chloro-4-iodo-5-nitroaniline in a suitable solvent like ethanol or a mixture of ethanol and hydrochloric acid.

-

Add a reducing agent such as tin(II) chloride (SnCl2) or iron powder (Fe) in the presence of an acid.

-

Heat the reaction mixture at reflux until the reduction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield 3-chloro-4-iodoaniline.

Step 3: Indole Ring Formation (e.g., Larock Indole Synthesis)

-

To a solution of 3-chloro-4-iodoaniline in a suitable solvent like DMF or toluene, add a terminal alkyne.

-

Add a palladium catalyst (e.g., Pd(OAc)2) and a ligand (e.g., PPh3).

-

Add a base such as potassium carbonate or sodium carbonate.

-

Heat the reaction mixture under an inert atmosphere until the cyclization is complete.

-

Cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purify the crude product by column chromatography to afford the final compound, 7-chloro-4-iodo-1H-indole.

Predicted Biological Activities and Mechanistic Insights

Based on the structure-activity relationships of related halogenated indole derivatives, 7-chloro-4-iodo-1H-indole and its subsequent derivatives are predicted to exhibit significant biological activities, primarily in the realms of anticancer and antimicrobial chemotherapy.

Anticancer Potential

The indole scaffold is a common feature in many anticancer agents.[7] Halogenation, particularly with chlorine, has been shown to enhance the cytotoxic activity of various compounds. For instance, the presence of a chlorine group in the indole ring at the C-5 position has been observed to increase activity against several cancer cell lines.[8]

Potential Mechanisms of Action:

-

Kinase Inhibition: Many indole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR and SRC kinases.[7]

-

Tubulin Polymerization Inhibition: Some indole-based compounds are known to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Halogenated indole derivatives may induce programmed cell death in cancer cells through various signaling pathways.

Caption: Key positions for derivatization on the 7-chloro-4-iodo-1H-indole scaffold.

Future Perspectives and Drug Development

The 7-chloro-4-iodo-1H-indole scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route for the parent compound and its derivatives.

-

Comprehensive Biological Screening: Evaluating a library of derivatives against a wide range of cancer cell lines and microbial strains to identify lead compounds.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which active compounds exert their effects.

-

In Vivo Efficacy and Safety Profiling: Assessing the therapeutic potential and toxicity of lead candidates in preclinical animal models.

Conclusion

While the biological activity of 7-chloro-4-iodo-1H-indole derivatives is yet to be directly reported, a comprehensive analysis of structurally related compounds strongly suggests their potential as potent anticancer and antimicrobial agents. The unique halogenation pattern offers a novel chemical space for exploration in drug discovery. This technical guide provides a foundational framework, including a proposed synthetic strategy and predicted biological activities, to stimulate and guide further research into this promising class of molecules. The detailed protocols and mechanistic insights presented herein are intended to empower researchers to unlock the full therapeutic potential of 7-chloro-4-iodo-1H-indole derivatives.

References

-

Khalilullah, H., Agarwal, D. K., Ahsan, M. J., Jadav, S. S., Mohammed, H. A., Khan, M. A., Mohammed, S. A. A., & Khan, R. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(21), 7489. [Link]

-

Reddy, T. S., Suman, P., Kumar, A., & Sreedhar, B. (2022). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Research Journal of Pharmacy and Technology, 15(11), 5035-5042. [Link]

-

Baxendale, I. R., & Schotten, C. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]

-

Kumar, R., Sandeep, C., Raghu, N., & Sandeep, C. (2025). One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. Medicinal Chemistry Research, 34(1), 1-16. [Link]

-

dos Santos, C. F., et al. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Chemistry & Biodiversity, e202301246. [Link]

-

Kumar, R., Sandeep, C., Raghu, N., & Sandeep, C. (2025). Structure–Activity Relationship (SAR) substituted-7-chloroindolizine-carboxylate analogs. ResearchGate. [Link]

-

Acar, Ç., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(33), 3843-3860. [Link]

-

Lee, J. H., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology. [Link]

-

The Pharma Innovation Journal. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. The Pharma Innovation Journal, 7(8), 355-360. [Link]

-

Gholampour, Z., et al. (2021). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Pharmaceutical Sciences, 27(1), 88-96. [Link]

-

Lombrea, A., et al. (2024). Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. Molecules, 29(10), 2269. [Link]

-

Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A detailed review. Advanced Journal of Chemistry B, 7(2), 160-181. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis of 7-chloroquinolinyl-4-yl-hydrazones and their utility in the synthesis of some new heterocycles with potential anticancer activity. ResearchGate. [Link]

- Varasi, M., et al. (2015). Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.

-

Gholivand, K., et al. (2022). Design, synthesis, in vitro, and in silico biological evaluations of coumarin-indole hybrids as new anti-α-glucosidase agents. BMC Chemistry, 16(1), 84. [Link]

-

Li, Y., et al. (2026). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Abdellatif, K. R. A., et al. (2018). A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. JETIR, 5(8). [Link]

-

Patrick, D. A., et al. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. [Link]

-

Lee, J. H., et al. (2024). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 10(2), 123. [Link]

-

Abdellatif, K. R. A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science, 7(08), 069-077. [Link]

-

Abdel-Wahab, B. F., et al. (2016). Synthesis and molecular modeling studies of indole-based antitumor agents. RSC Advances, 6(82), 78957-78968. [Link]

-

Kumar, A., & Kumar, R. (2023). The Multi-Pharmacological Targeted Role of Indole and its Derivatives: A review. ResearchGate. [Link]

-

Lee, J. H., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology. [Link]

-

Ewing, W. R., et al. (2008). Design, Structure–Activity Relationships, X-ray Crystal Structure, and Energetic Contributions of a Critical P1 Pharmacophore: 3-Chloroindole-7-yl-Based Factor Xa Inhibitors. Journal of Medicinal Chemistry, 51(23), 7541–7551. [Link]

-

Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. [Link]

-

Vawhal, P. K., & Jadhav, S. B. (2021). Synthesis, Characterization and Biological Evaluation of some Novel Substituted Indole-Coumarin Derivatives as Potential Antibacterial and Antifungal Agents. Journal of Pharmaceutical Research International, 33(46B), 382-391. [Link]

-

Ewing, W. R., et al. (2008). Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. Journal of Medicinal Chemistry, 51(23), 7541-7551. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species [mdpi.com]

- 4. One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of Halogenated Indoles: A Guide to Kinase Inhibitor Design

Topic: Halogenated Indole Intermediates for Kinase Inhibitor Synthesis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The indole scaffold remains a "privileged structure" in kinase inhibitor discovery due to its ability to mimic the purine ring of ATP.[1][2] However, the introduction of halogen atoms (F, Cl, Br, I) onto this core is rarely just for metabolic blocking.[1][2] In modern rational design, halogenation is a precise tool for exploiting Halogen Bonding (XB) —a non-covalent interaction driven by the anisotropic electron density distribution (the

This guide moves beyond basic electrophilic substitution. It details the causal link between halogen placement and kinase affinity, and provides self-validating protocols for accessing difficult positions (C2, C5, C7) via C-H activation and green oxidation methods.[1]

Rational Design: The Sigma-Hole & Kinase Affinity[1]

The Mechanism of Halogen Bonding

Unlike hydrogen bonds where the interaction is purely electrostatic (dipole-dipole), halogen bonds in kinase pockets rely on the

-

Concept: The electron density on a halogen atom (Cl, Br, I) is not uniform.[1][2] While the equatorial belt is electron-rich (nucleophilic), the region directly along the C-X bond axis is electron-deficient (electrophilic).[1][2]

-

Kinase Application: This positive potential (

-hole) forms a highly directional attractive interaction with Lewis bases in the ATP binding pocket, most commonly the backbone carbonyl oxygen of the hinge region (e.g., Val, Leu, or Met residues).[1][2] -

Order of Strength: I > Br > Cl >> F. (Fluorine rarely exhibits a usable

-hole due to its high electronegativity and low polarizability).[1][2]

Visualization: The Hinge Interaction

The following diagram illustrates the dual-mode binding often seen in high-potency inhibitors: the N-H hydrogen bond and the orthogonal C-X halogen bond.[1]

Caption: Schematic of simultaneous Hydrogen Bonding and Halogen Bonding stabilizing the inhibitor within the kinase hinge region.

Synthetic Methodologies: Regioselectivity Map

Achieving the correct halogenation pattern is the primary bottleneck.[1][2] Standard Electrophilic Aromatic Substitution (EAS) favors C3, but kinase SAR often demands C5, C6, or C7 functionalization.[1][2]

| Target Position | Primary Challenge | Recommended Strategy | Key Reagents |

| C3 | Over-reaction; dimerization. | Oxidative Halogenation | Oxone/KX, NCS/DMF |

| C2 | Requires blocking C3 or directing groups.[2] | Lithiation-Trapping or C-H Activation | n-BuLi/CBr4, Pd(OAc)2/NBS |

| C5 | Electronic mismatch; EAS gives mixture. | Metal-Free Radical Iodination | Aryl-I (catalytic), PIDA |

| C7 | Sterically hindered; electronically deactivated.[1][2] | Directed C-H Activation | Rh(III) or Pd(II) with P- or N-directing groups |

Validated Experimental Protocols

Protocol A: "Green" Regioselective C3-Bromination

Context: For rapid generation of C3-bromoindoles (precursors for Suzuki couplings) without using toxic elemental bromine.[1][2] This method uses Oxone® to generate hypobromite species in situ.[1][2]

Reagents: Indole substrate (1.0 equiv), KBr (1.2 equiv), Oxone® (1.2 equiv), Acetonitrile (MeCN).[1][2]

Step-by-Step Workflow:

-

Dissolution: Dissolve the indole substrate in MeCN (0.1 M concentration). Note: MeCN is critical; DMF can lead to formylation side products.[1][2]

-

Addition: Add KBr (solid) followed by Oxone® (solid) in one portion at room temperature (25 °C).

-

Reaction: Stir vigorously. The reaction is typically fast (30–60 mins).[1][2] Monitor by TLC/LCMS.[1][2]

-

Quench: Add aqueous Na2S2O3 (10% w/v) to quench residual oxidant.[1][2]

-

Isolation: Extract with EtOAc, wash with brine, dry over Na2SO4.

Causality: The Oxone oxidizes bromide to an electrophilic Br+ equivalent.[1][2] Because the conditions are mild, it minimizes the acid-catalyzed dimerization often seen with NBS/Acid protocols.[1]

Protocol B: C7-Iodination via Directed C-H Activation

Context: Accessing the C7 position is notoriously difficult via EAS.[1][2] This protocol utilizes a transient Directing Group (DG) or a removable N-protecting group to guide a Palladium or Rhodium catalyst to the C7-H bond.[1][2]

Reagents: N-Pivaloyl indole (1.0 equiv), NBS or NIS (1.2 equiv), Pd(OAc)2 (5 mol%), AgOAc (1.0 equiv), Toluene.[1][2]

Step-by-Step Workflow:

-

DG Installation: Protect the indole nitrogen with a Pivaloyl (Piv) group.[1][2]

-

Catalyst Setup: In a sealed tube, mix N-Piv-indole, Pd(OAc)2, and AgOAc (oxidant/halogen source regenerator) in Toluene.

-

Activation: Heat to 100–110 °C for 12–16 hours.

-

Deprotection (One-Pot optional): After cooling, treat with K2CO3/MeOH to remove the Pivaloyl group if the free indole is required.[1][2]

Caption: Workflow for C7-selective halogenation using Palladium-catalyzed C-H activation.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| C3-Chlorination instead of Bromination | Chloride contamination in solvents or reagents. | Use HPLC grade MeCN; ensure Oxone is Cl-free.[2] |

| Low Yield in C-H Activation | Catalyst poisoning or moisture.[1][2] | Degas toluene thoroughly (freeze-pump-thaw); use anhydrous AgOAc.[1][2] |

| Mixture of C2/C3 Halogenation | Electronic control failure. | Rule: Electron-Withdrawing Groups (EWG) on Nitrogen favor C2.[1][2][4] Electron-Donating Groups (EDG) or free N-H favor C3.[1][2] Adjust protecting group. |

| Protodehalogenation | Labile C-I bond during Suzuki coupling.[1][2] | Switch from Iodide to Bromide; use anhydrous base (K3PO4) instead of aqueous carbonate. |

References

-

Halogen Bonding in Kinases: Voth, A. R., & Ho, P. S. (2007).[1][2][5][6] The role of halogen bonding in inhibitor recognition and binding by protein kinases.[1][2][5][6][7] Current Topics in Medicinal Chemistry, 7(14), 1336–1348.[1][2][6] Link

-

Green Halogenation Protocol: Wu, X., et al. (2023).[1][2] Green Halogenation of Indoles with Oxone–Halide.[1][2][4][8] The Journal of Organic Chemistry, 88(15).[1][2] Link[1][2]

-

C5-H Iodination: Li, Y., et al. (2021).[1][2][9] Regioselective C5-H direct iodination of indoles.[1][2] Organic Chemistry Frontiers, 8, 100-105. Link

-

C7-H Activation: Yang, Y., et al. (2016).[1][2] Regioselective C7-Arylation of Indoles.[1][2] Journal of the American Chemical Society.[1][2][3] (Referenced via Beilstein J. Org.[1][2] Chem. review on C-H activation). Link

-

Medicinal Chemistry Review: Wilcken, R., et al. (2013).[1][2][3] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.[1][2][3] Link[1][2]

Sources

- 1. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility Profiling & Handling of 7-Chloro-4-iodo-1H-indole

[1]

Executive Summary & Chemical Architecture

7-Chloro-4-iodo-1H-indole is a high-value heterocyclic scaffold often utilized as a precursor in the synthesis of antiviral and anticancer therapeutics.[1] Its utility stems from the orthogonal reactivity of its halogen substituents: the iodine at the C4 position is highly reactive toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the chlorine at C7 provides a secondary handle for later-stage functionalization or metabolic stability.

Understanding its solubility profile is critical for two distinct workflows:

-

Reaction Optimization: Requiring high-concentration homogeneity (typically in DMSO or DMF).[1]

-

Purification/Crystallization: Requiring temperature-dependent solubility differentials (typically in Alcohols like Methanol).[1]

Structural Impact on Solubility[2]

-

Molecular Weight: ~277.49 g/mol [1]

-

Lipophilicity: High.[1][2] The presence of two halogens (Cl, I) significantly increases

compared to the parent indole.[1] -

Lattice Energy: The heavy iodine atom introduces strong dispersion forces (London forces) and potential halogen bonding in the solid state, increasing the energy required to break the crystal lattice.

-

Acidity (NH): The electron-withdrawing nature of the 7-chloro substituent (via induction,

effect) increases the acidity of the N-H proton, making it a stronger hydrogen bond donor (HBD) than unsubstituted indole.

Solubility Profile: Dimethyl Sulfoxide (DMSO)[3][4][5]

DMSO is the primary solvent of choice for preparing stock solutions of 7-chloro-4-iodo-1H-indole for biological assays and synthetic reactions.[1]

Mechanistic Basis

DMSO is a polar aprotic solvent with a high dielectric constant (

-

H-Bonding: The sulfoxide oxygen forms a strong hydrogen bond with the indole N-H.[1] The 7-chloro substituent enhances this interaction by increasing the N-H acidity.[1]

-

Dipole-Dipole: DMSO effectively solvates the polarizable C-I and C-Cl bonds.[1]

Estimated Solubility Data

While empirical batch-specific data varies, the physicochemical properties dictate the following high-confidence ranges:

| Parameter | Value / Range | Notes |

| Solubility (25°C) | > 100 mg/mL (> 360 mM) | Highly Soluble.[1] Suitable for 10–100 mM stock solutions.[1] |

| Dissolution Rate | Fast (< 5 min with vortexing) | May require mild sonication if the solid is highly crystalline.[1] |

| Stability | Moderate | Susceptible to oxidation/de-iodination upon prolonged light exposure.[1] |

Application Protocol: Stock Solution Preparation

-

Weighing: Weigh the target mass of 7-chloro-4-iodo-1H-indole into an amber glass vial (to protect the light-sensitive C-I bond).

-

Solvent Addition: Add molecular biology grade DMSO (anhydrous,

).[1] -

Homogenization: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

-

Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or moisture uptake (DMSO is hygroscopic).[1]

Solubility Profile: Methanol (MeOH)[4][6]

Methanol serves a different role, primarily as a solvent for chromatography, recrystallization, or transfer in synthetic workflows.[1]

Mechanistic Basis

Methanol is a polar protic solvent.[1]

-

Amphiprotic Nature: MeOH acts as both an H-bond donor (to the indole

-system or lone pairs) and an acceptor (for the indole N-H).[1] -

Solvation Limits: While soluble, the lipophilic burden of the Iodine and Chlorine atoms makes 7-chloro-4-iodo-1H-indole less soluble in MeOH than in DMSO.[1] The hydrophobic effect dominates at very high concentrations.[1]

Estimated Solubility Data

| Parameter | Value / Range | Notes |

| Solubility (25°C) | 10 – 30 mg/mL (~35–100 mM) | Moderately Soluble.[1] |

| Solubility (60°C) | > 50 mg/mL | Significant increase with temperature; ideal for recrystallization. |

| Application | Purification / LC-MS | Preferred for dissolving samples for HPLC/MS injection.[1] |

Application Protocol: Recrystallization (Antisolvent Method)

This compound can often be purified by dissolving in hot Methanol and adding water (antisolvent).[1]

-

Dissolve crude material in boiling Methanol (minimal volume).

-

Slowly add warm water dropwise until persistent turbidity appears.

-

Allow to cool slowly to Room Temperature, then to 4°C.

-

Filter the resulting precipitate.[1]

Experimental Protocols for Solubility Determination

If exact solubility values are required for a specific batch (e.g., for regulatory filing or precise kinetic assays), use the following self-validating protocols.

Protocol A: Gravimetric Determination (Saturation Method)

Best for determining maximum solubility for synthetic scale-up.[1]

-

Preparation: Add excess solid (~50 mg) to a vial containing 0.5 mL of solvent (DMSO or MeOH).

-

Equilibration: Shake/vortex at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.22

m PTFE syringe filter (pre-saturated) into a pre-weighed vial. -

Evaporation: Evaporate the solvent (use a Genevac or Nitrogen blow-down for MeOH; high vacuum for DMSO).[1]

-

Calculation: Weigh the residue.

[1]

Protocol B: Kinetic Solubility (Turbidimetric)

Best for biological assay optimization.

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Titration: Aliquot buffer (e.g., PBS) or Methanol into a 96-well plate.

-

Spiking: Spiking increasing volumes of DMSO stock into the solvent.[1]

-

Readout: Measure Absorbance at 620 nm (turbidity) using a plate reader.

-

Endpoint: The concentration at which Absorbance spikes above baseline indicates the solubility limit (

).[1]

Visualization of Solubility Workflows

The following diagrams illustrate the decision logic for solvent selection and the experimental workflow for solubility validation.

Diagram 1: Solvent Selection Decision Matrix

Caption: Decision matrix for selecting DMSO vs. Methanol based on the intended experimental outcome.

Diagram 2: Solubility Determination Workflow

Caption: Step-by-step workflow for empirically determining the solubility limit of the compound.

Stability & Troubleshooting

The "Oiling Out" Phenomenon

When adding water to a Methanol solution of 7-chloro-4-iodo-1H-indole, the compound may separate as an oil rather than a crystal.[1]

-

Cause: The melting point is depressed by impurities or the solvent mixture.[1]

-

Solution: Re-heat the mixture to dissolve the oil, add a seed crystal of the pure compound, and cool very slowly (1°C/min).

De-iodination (Chemical Stability)

Aryl iodides are susceptible to photolytic cleavage.[1]

-

Observation: Solutions in DMSO or MeOH turning yellow/brown over time indicates iodine liberation (

).[1] -

Prevention: Always wrap vials in aluminum foil and store DMSO stocks at -20°C or lower.

References

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

Gaylord Chemical. (2023).[1] "Dimethyl Sulfoxide (DMSO) Solubility Data." Gaylord Chemical Technical Bulletin.

-

Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Context on haloindole properties).

-

PubChem. (2023).[1] "Compound Summary: 7-Chloroindole." National Library of Medicine.[1] (Used for structural analog physicochemical property extrapolation).[1]

Strategic Utilization of 4-Iodo-7-Chloroindole in Medicinal Chemistry

[1]

Executive Summary: The "North-West" Vector

In the landscape of privileged scaffolds, the indole ring remains ubiquitous.[1] However, the 4-iodo-7-chloroindole (CAS: 1167055-57-3) represents a highly specific and valuable "molecular chassis" for two reasons:

-

Orthogonal Reactivity: The C4-iodine and C7-chlorine atoms possess distinct electronic environments, allowing for highly selective palladium-catalyzed cross-couplings at the C4 position without disturbing the C7 substituent.[1]

-

Metabolic Blocking: The C7-chlorine atom serves as a metabolic blocker, preventing oxidation at a site prone to cytochrome P450 attack, while simultaneously modulating the pKa of the indole NH.[1]

This guide details the synthesis, functionalization, and application of this scaffold, designed for medicinal chemists optimizing structure-activity relationships (SAR).[1]

Chemical Architecture & Properties[1][2][3]

Electronic Profile

The 4-iodo-7-chloroindole scaffold is defined by a "push-pull" electronic system, though dominated by inductive withdrawal.[1]

-

C4-Iodo (Reactive Handle): The iodine atom at C4 is electronically activated for oxidative addition by Pd(0) species.[1] It is significantly more reactive than the C7-chlorine due to the weaker C-I bond (approx. 57 kcal/mol) compared to the C-Cl bond (approx. 80 kcal/mol).[1]

-

C7-Chloro (Stabilizing Anchor): The chlorine at C7 exerts a negative inductive effect (-I), pulling electron density from the benzene ring.[1] This increases the acidity of the N1-H (pKa shift from ~17 to ~15-16), potentially strengthening hydrogen bond interactions with target proteins (e.g., hinge regions in kinases).

Structural Logic (Graphviz)

The following diagram illustrates the strategic vectors of the scaffold.[1]

Figure 1: Strategic vectors of the 4-iodo-7-chloroindole scaffold. The C4 position allows for library expansion, while C7 and N1 govern physicochemical properties.[1]

Synthesis of the Core Scaffold

Direct halogenation of indole typically occurs at C3 (electrophilic aromatic substitution).[1] Accessing the 4-position requires de novo synthesis of the indole ring.[1] The Bartoli Indole Synthesis is the gold standard for this substitution pattern.[1]

Retrosynthetic Analysis

-

Target: 4-iodo-7-chloroindole[1]

-

Precursor: 1-nitro-2-chloro-5-iodobenzene[1]

-

Reagent: Vinylmagnesium bromide[1]

Experimental Protocol: Bartoli Cyclization

Objective: Synthesis of 7-chloro-4-iodo-1H-indole from 2-chloro-5-iodonitrobenzene.

Reagents:

-

2-Chloro-5-iodonitrobenzene (1.0 eq)[1]

-

Vinylmagnesium bromide (1.0 M in THF, 3.5 eq)[1]

-

Anhydrous THF (Solvent)[1]

-

Saturated NH₄Cl (Quench)[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer. Flush with N₂.

-

Solvation: Dissolve 2-chloro-5-iodonitrobenzene (10 mmol) in anhydrous THF (50 mL). Cool the solution to -40°C (acetonitrile/dry ice bath). Note: Temperature control is critical to prevent polymerization of the Grignard reagent.[1]

-

Addition: Add vinylmagnesium bromide (35 mmol, 35 mL) dropwise via a pressure-equalizing addition funnel over 20 minutes. Maintain internal temperature below -30°C.

-

Reaction: The solution will turn dark brown/red.[1] Stir at -40°C for 1 hour, then allow to warm to -20°C over 30 minutes. Monitor by TLC (Hexane/EtOAc 8:1).

-

Quench: Pour the cold reaction mixture into a rapidly stirring solution of saturated aqueous NH₄Cl (100 mL) at 0°C.

-

Extraction: Extract with EtOAc (3 x 50 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂), eluting with a gradient of 0-10% EtOAc in Hexanes.

-

Yield: Expect 45-60% yield of a pale yellow solid.

Mechanism Note: The vinyl Grignard attacks the nitro group, followed by a [3,3]-sigmatropic rearrangement.[1] The steric bulk of the iodine and chlorine directs the cyclization, but the specific 2-chloro-5-iodo substitution pattern on the nitrobenzene ensures the correct 4,7-indole outcome.

Functionalization: Orthogonal Cross-Coupling

The primary utility of this scaffold is the ability to selectively functionalize C4.[1]

Selective Suzuki-Miyaura Coupling (C4-Arylation)

The C4-I bond is significantly more labile than the C7-Cl bond.[1]

Protocol:

-

Mix: 4-iodo-7-chloroindole (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Solvent: Dioxane/Water (4:1). Degas with N₂ for 10 mins.[1]

-

Heat: 80°C for 4-6 hours.

-

Outcome: Exclusive formation of the 4-aryl-7-chloroindole .[1] The C7-Cl remains intact for further functionalization or as a permanent structural feature.[1]

Reaction Workflow (Graphviz)

Figure 2: Synthetic workflow from nitroarene precursor to functionalized lead compound.

Medicinal Chemistry Applications

Kinase Inhibitors (Targeting the Hinge)

In kinase drug discovery, the indole NH often binds to the hinge region (e.g., Glu/Leu backbone).[1]

-

Role of C7-Cl: The chlorine atom can fill small hydrophobic pockets (e.g., the "gatekeeper" region or solvent-front pockets depending on binding mode) and prevents oxidative metabolism.[1]

-

Role of C4-Substituent: A group at C4 projects into the solvent-exposed region or the ribose-binding pocket, allowing for solubility-enhancing groups (e.g., morpholine, piperazine) to be attached via a phenyl linker.

Antiviral Agents (RSV/HCV)

Indole cores are prevalent in non-nucleoside inhibitors.[1]

-

Case Study (Hypothetical based on class): In RSV fusion inhibitors, the indole core stacks with hydrophobic residues.[1] The 4,7-disubstitution pattern creates a rigid, lipophilic core that resists rapid clearance while positioning "wings" (substituents) to disrupt viral protein trimers.[1]

Data Summary: Substituent Effects

| Position | Substituent | Effect on LogP | Effect on pKa (NH) | Metabolic Stability |

| C4 | Iodine | +1.1 | Neutral | Low (Reactive Handle) |

| C4 | Aryl (Product) | Variable | Neutral | High |

| C7 | Hydrogen | 0 | ~17.0 | Low (Oxidation prone) |

| C7 | Chlorine | +0.7 | ~15.8 | High (Blocked) |

References

-

Bartoli, G., et al. (1989).[1] "Reaction of nitroarenes with vinyl Grignard reagents: a convenient synthesis of substituted indoles."[1] The Journal of Organic Chemistry, 54(14), 3411-3413.[1] Link[1]

-

Dobson, D. R., et al. (1991).[1] "Synthesis of 4-substituted indoles." Synthetic Communications, 21(5), 611-617. Link[1]

-

Humphrey, G. R., & Kuethe, J. T. (2006).[1] "Practical methodologies for the synthesis of indoles." Chemical Reviews, 106(7), 2875-2911. Link[1]

-

BLD Pharm. (2024).[1] "Product Datasheet: 7-Chloro-4-iodo-1H-indole (CAS 1167055-57-3)." Link

Methodological & Application

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling at the C4 Position of Indole

Introduction: The Significance of C4-Functionalized Indoles

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] While functionalization of the pyrrole ring (C2 and C3 positions) is well-established, selective modification of the benzene portion of the indole scaffold remains a significant synthetic challenge.[1][2] In particular, the C4 position is notoriously difficult to functionalize due to its lower intrinsic reactivity compared to other positions on the indole ring.[2][3] However, C4-substituted indoles are found in a variety of biologically active natural products and pharmaceutical agents, making the development of robust and selective methods for their synthesis a high-priority area of research.[1][2][3]

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, prized for its functional group tolerance and broad applicability. This guide provides detailed application notes and protocols for achieving the selective Suzuki-Miyaura coupling at the C4 position of indoles, targeting researchers, scientists, and drug development professionals. We will explore two primary strategies: the use of directing groups to facilitate C-H activation and the coupling of pre-functionalized indole substrates.

Strategic Approaches to C4-Selective Suzuki-Miyaura Coupling

Two principal strategies have proven effective for the selective introduction of aryl groups at the C4 position of indoles via Suzuki-Miyaura coupling:

-

Directing Group-Assisted C-H Functionalization: This approach involves the temporary installation of a directing group, typically at the C3 or N1 position of the indole, which coordinates to a palladium catalyst and directs the C-H activation and subsequent coupling to the C4 position.[2][3][4]

-

Cross-Coupling of Pre-functionalized Indoles: This classic strategy relies on the synthesis of an indole derivative that is already functionalized at the C4 position with a suitable leaving group (e.g., a halogen) or a boron-containing moiety, which can then participate in a standard Suzuki-Miyaura coupling.

The choice of strategy depends on several factors, including the availability of starting materials, the desired substrate scope, and the tolerance of other functional groups on the indole or the coupling partner.

Figure 1: High-level overview of the two primary strategies for the selective C4-arylation of indoles.

Part 1: Directing Group-Assisted C4-Selective Suzuki-Miyaura Coupling

The use of a directing group is a powerful strategy for overcoming the inherent reactivity patterns of the indole nucleus. By forming a metallacycle intermediate, the palladium catalyst is brought into close proximity to the C4-H bond, enabling its selective activation.

The C3-Pivaloyl Directing Group Strategy

The sterically hindered pivaloyl group at the C3 position has proven to be a highly effective directing group for C4-arylation.[3] The bulkiness of the pivaloyl group likely disfavors the formation of a five-membered palladacycle that would lead to C2-functionalization, thereby favoring the six-membered palladacycle required for C4-activation.

Mechanism Overview:

The catalytic cycle is believed to proceed through the following key steps:

-

Coordination of the C3-pivaloyl group to the palladium(II) catalyst.

-

Concerted metalation-deprotonation to form a six-membered palladacycle intermediate.

-

Oxidative addition of the aryl halide to the palladium(II) center to form a palladium(IV) species.

-

Reductive elimination to form the C-C bond and regenerate the palladium(II) catalyst.

Figure 2: Simplified catalytic cycle for C3-pivaloyl-directed C4-arylation of indole.

Protocol 1: C4-Arylation of 1-(1H-Indol-3-yl)-2,2-dimethylpropan-1-one

This protocol is adapted from the work of Shi and coworkers.[3]

Materials:

-

1-(1H-Indol-3-yl)-2,2-dimethylpropan-1-one (1.0 equiv)

-

Aryl iodide (1.5 equiv)

-

PdCl2(PPh3)2 (10 mol%)

-

Ag2O (2.0 equiv)

-

Toluene (0.2 M)

Procedure:

-

To an oven-dried Schlenk tube, add 1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one, the aryl iodide, PdCl2(PPh3)2, and Ag2O.

-

Evacuate and backfill the tube with argon (repeat three times).

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired C4-arylated indole.

Removal of the Pivaloyl Group:

The pivaloyl group can be removed under basic conditions.

Protocol 2: Deprotection of C4-Aryl-3-pivaloylindole

Materials:

-

C4-Aryl-3-pivaloylindole (1.0 equiv)

-

Potassium hydroxide (5.0 equiv)

-

Methanol/Water (4:1 v/v)

Procedure:

-

Dissolve the C4-aryl-3-pivaloylindole in a 4:1 mixture of methanol and water.

-

Add potassium hydroxide and heat the mixture to reflux for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and neutralize with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify by flash column chromatography if necessary.

| Aryl Iodide Substrate | Product | Yield (%) |

| 4-Iodotoluene | 4-(p-Tolyl)-1H-indole | 75 |

| 1-Iodo-4-methoxybenzene | 4-(4-Methoxyphenyl)-1H-indole | 82 |

| 1-Iodo-4-fluorobenzene | 4-(4-Fluorophenyl)-1H-indole | 71 |

| Methyl 4-iodobenzoate | Methyl 4-(1H-indol-4-yl)benzoate | 65 |

| 1-Iodo-3-nitrobenzene | 4-(3-Nitrophenyl)-1H-indole | 58 |

| Table 1: Representative yields for the C4-arylation of 3-pivaloylindole. Data is illustrative and based on reported literature.[3] |

Part 2: Cross-Coupling of Pre-functionalized Indoles

This strategy offers a more traditional and often highly efficient route to C4-arylated indoles. It involves the initial synthesis of a C4-functionalized indole, which is then subjected to Suzuki-Miyaura coupling.

Synthesis of 4-Bromoindole

4-Bromoindole is a key intermediate for this approach. It can be synthesized from indole in a multi-step process. A common route involves the protection of the indole nitrogen, followed by bromination and deprotection.

Protocol 3: Synthesis of 4-Bromo-1H-indole

This protocol is a generalized procedure based on established methods.

Step 1: N-Protection (e.g., with a tosyl group)

-